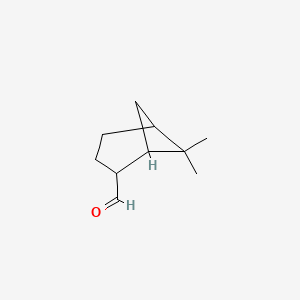
6,6-Dimethylbicyclo(3.1.1)heptane-2-carbaldehyde
Cat. No. B8776472
Key on ui cas rn:
4764-14-1
M. Wt: 152.23 g/mol
InChI Key: OOCLVMCVOWKECB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08633338B2
Procedure details


Material I was used in the procedure described in example 11 in acetonitrile and it was observed that after 2 h of reaction time, the conversion was less than 23% and selectivity for myrtanal was 53%.
[Compound]
Name
Material I
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:11])[CH:7]2[CH2:8][CH:3]1[CH2:4][CH2:5][CH:6]2[CH:9]=[O:10]>C(#N)C>[CH3:1][C:2]1([CH3:11])[CH:7]2[CH2:8][CH:3]1[CH2:4][CH2:5][C:6]12[O:10][CH2:9]1
|
Inputs


Step One
[Compound]
|
Name
|
Material I
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1(C2CCC(C1C2)C=O)C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
after 2 h
|
|
Duration
|
2 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
of reaction time
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC1(C2CCC3(C1C2)CO3)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
